molecular formula C18H12N2OS B2372390 N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide CAS No. 361183-58-6

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B2372390
CAS No.: 361183-58-6
M. Wt: 304.37
InChI Key: BYQDINPOEPAMNO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a bicyclic structure consisting of a benzene ring fused with a thiazole ring.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to changes in their activity .

Cellular Effects

Benzothiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzothiazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide at different dosages in animal models have not been reported. Benzothiazole derivatives have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzothiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

Benzothiazole derivatives have been studied for their subcellular localization and any effects on their activity or function, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 2-aminobenzothiazole with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions . The general reaction scheme is as follows:

2-Aminobenzothiazole+1-Naphthoyl chlorideThis compound\text{2-Aminobenzothiazole} + \text{1-Naphthoyl chloride} \rightarrow \text{this compound} 2-Aminobenzothiazole+1-Naphthoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the benzothiazole and naphthamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-17(14-9-5-7-12-6-1-2-8-13(12)14)20-18-19-15-10-3-4-11-16(15)22-18/h1-11H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQDINPOEPAMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361183-58-6
Record name N-(1,3-BENZOTHIAZOL-2-YL)-1-NAPHTHAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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